molecular formula C13H16BrNO2 B8171843 Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate

Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate

Cat. No.: B8171843
M. Wt: 298.18 g/mol
InChI Key: FUMYBWQCKFIWID-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 1-(4-bromo-3-methylbenzyl)amine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the azetidine ring with the desired substitution pattern.

    Esterification: The carboxylic acid group on the azetidine ring is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ring-Opening: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted azetidines with various functional groups.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced azetidines or dehalogenated products.

    Ring-Opening: Formation of linear or branched amines or carboxylic acids.

Scientific Research Applications

Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Catalysis: Azetidine derivatives are used as ligands or catalysts in various organic transformations, including asymmetric synthesis and polymerization reactions.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzyl)azetidine-3-carboxylate: Lacks the bromine atom, leading to different reactivity and properties.

    1-(4-Bromo-3-methylphenyl)azetidine-3-carboxylate: Similar structure but different substitution pattern on the benzyl group.

    1-Benzylazetidine-3-carboxylate: Lacks both the bromine and methyl groups, resulting in different chemical behavior.

Uniqueness

Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate is unique due to the presence of both bromine and methyl groups on the benzyl moiety, which imparts distinct reactivity and potential for further functionalization. The combination of these substituents enhances its utility in various synthetic and medicinal applications.

Properties

IUPAC Name

methyl 1-[(4-bromo-3-methylphenyl)methyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-9-5-10(3-4-12(9)14)6-15-7-11(8-15)13(16)17-2/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMYBWQCKFIWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CC(C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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